molecular formula C20H21N3O3S2 B12215160 N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B12215160
M. Wt: 415.5 g/mol
InChI Key: XABLHESTTPWTQK-UHFFFAOYSA-N
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Description

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide typically involves multi-step procedures. One common method involves the reaction of 1,3-benzothiazole with piperidine under specific conditions to form an intermediate, which is then further reacted with sulfonyl chloride and acetamide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine: Shares the benzothiazole ring but differs in the other functional groups.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide is unique due to the combination of its benzothiazole, piperidine, and sulfonyl groups, which confer specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C20H21N3O3S2/c1-14(24)21-16-6-8-17(9-7-16)28(25,26)23-12-10-15(11-13-23)20-22-18-4-2-3-5-19(18)27-20/h2-9,15H,10-13H2,1H3,(H,21,24)

InChI Key

XABLHESTTPWTQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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